

thermodynamic properties of boron dihydride compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Boron dihydride

Cat. No.: B1220888

[Get Quote](#)

Thermodynamic Properties of Boron Dihydride (BH₂)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Boron hydrides are a class of compounds with significant theoretical and practical interest, ranging from high-energy propellants to versatile reagents in organic synthesis. Within this class, the **boron dihydride** (BH₂) radical is a fundamental, albeit highly reactive, species. Understanding its thermodynamic properties is crucial for elucidating reaction mechanisms, predicting the stability of boron-containing compounds, and designing novel synthetic pathways. For professionals in drug development, particularly in the synthesis of boron-containing pharmaceuticals like bortezomib or in the context of Boron Neutron Capture Therapy (BNCT), a firm grasp of the thermodynamics of boron-hydrogen bonds is essential for controlling reactivity and ensuring the stability of intermediates and final products. This guide provides an in-depth overview of the core thermodynamic properties of the BH₂ radical, details the experimental and computational methodologies used for their determination, and illustrates a key reaction pathway.

Core Thermodynamic Properties of BH₂

The thermodynamic stability and reactivity of the BH_2 radical are defined by key quantitative parameters. These values, determined through a combination of experimental measurements and computational modeling, provide a foundational understanding of the molecule's behavior. The experimental data for the BH_2 radical are summarized in the table below.

Property	Value	Units	Reference
Enthalpy of Formation (ΔH°_f) at 298.15 K	318.29 ± 11.00	kJ mol^{-1}	[1]
Enthalpy of Formation (ΔH°_f) at 0 K	317.98 ± 11.00	kJ mol^{-1}	[1]
Standard Entropy (S°) at 298.15 K	193.55	$\text{J K}^{-1} \text{ mol}^{-1}$	[1]
Heat Capacity (C_p) at 298.15 K	34.72	$\text{J K}^{-1} \text{ mol}^{-1}$	[1]
Integrated Heat Capacity (0 K to 298.15 K)	10.00	kJ mol^{-1}	[1]
Ionization Energy	9.8 ± 0.2	eV	[2]

Methodologies for Determining Thermodynamic Properties

The thermodynamic data for a transient species like the BH_2 radical are acquired through a synergistic approach of advanced experimental techniques and high-level computational chemistry.

Experimental Protocols

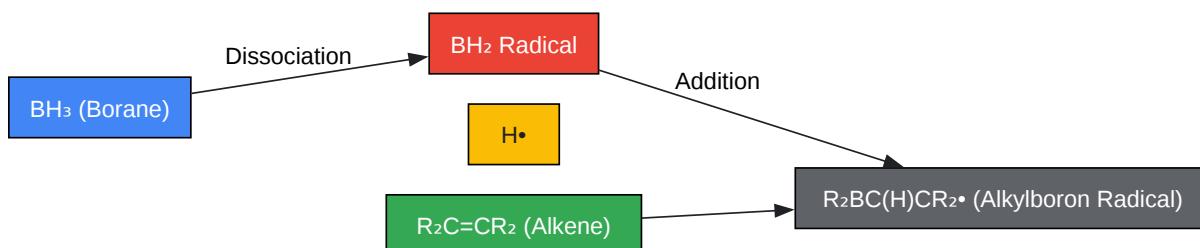
Direct calorimetric measurements on the BH_2 radical are challenging due to its high reactivity and transient nature. Therefore, indirect experimental methods are typically employed:

- Photoionization Mass Spectrometry (PIMS): This is a primary technique for determining the enthalpy of formation and ionization energies of radical species.

- Methodology: A precursor molecule containing the BH_2 moiety is introduced into a high-vacuum chamber. The precursor is then subjected to pyrolysis or photolysis to generate the BH_2 radical. The radicals are subsequently ionized by a tunable monochromatic photon beam. By scanning the photon energy and detecting the ion signal (BH_2^+), an ionization threshold can be precisely measured. This threshold corresponds to the ionization energy. Appearance energies of BH_2^+ from different precursors can be used in thermochemical cycles to derive the enthalpy of formation of the neutral BH_2 radical. The work of Fehlner and Koski was pivotal in detecting the borane molecule and boryl radical using mass spectrometry[2].

Computational Protocols

Computational chemistry provides a powerful avenue for calculating the thermodynamic properties of reactive molecules from first principles. These methods are crucial for validating experimental data and predicting properties that are difficult to measure.


- Ab Initio and Density Functional Theory (DFT) Calculations: High-level ab initio methods like Coupled Cluster (CCSD(T)) and DFT methods (e.g., B3LYP-D2) are used to model the electronic structure of BH_2 .[3][4][5]
 - Methodology:
 - Geometry Optimization: The molecular geometry of the BH_2 radical is optimized to find its lowest energy structure.
 - Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These frequencies are fundamental for determining the zero-point vibrational energy (ZPVE) and for calculating thermodynamic functions like entropy and heat capacity. Anharmonic corrections are often included for higher accuracy.[3][4][5]
 - Energy Calculation: A high-accuracy single-point energy calculation is performed. This electronic energy, combined with the ZPVE, gives the total energy at 0 K.
 - Thermochemical Analysis: Using statistical mechanics, the calculated vibrational frequencies and rotational constants are used to compute the enthalpy, entropy, and heat capacity at various temperatures.[3][5] These computational approaches have

shown excellent agreement with available experimental data for various boron-hydrogen species.[3][5]

Reactivity and Chemical Pathways

The thermodynamic properties of BH_2 govern its role in chemical reactions. A quintessential example of the reactivity of boron hydrides is hydroboration, the addition of a B-H bond across a double or triple bond. While hydroboration is typically performed with diborane (B_2H_6) or other borane adducts, the fundamental step involves the electrophilic boron adding to the less substituted carbon, followed by hydride transfer. The BH_2 radical itself can be seen as a key intermediate in the fragmentation of larger boranes.

A simplified reaction pathway illustrating the formation of BH_2 from the dissociation of borane (BH_3) and its subsequent reaction is depicted below.

[Click to download full resolution via product page](#)

A simplified pathway showing BH_2 formation and reaction.

Conclusion

The thermodynamic properties of the **boron dihydride** (BH_2) radical are well-characterized through a combination of experimental techniques and advanced computational methods. Its positive enthalpy of formation indicates its instability relative to the elements, and its reactivity makes it a key transient species in boron chemistry. The data and methodologies presented in this guide offer a foundational resource for researchers and scientists, enabling a deeper understanding of reaction energetics and facilitating the rational design of synthetic processes involving boron-containing compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 2. Boron dihydride [webbook.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Accurate Computational Thermodynamics Using Anharmonic Density Functional Theory Calculations: The Case Study of B–H Species - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [thermodynamic properties of boron dihydride compounds]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1220888#thermodynamic-properties-of-boron-dihydride-compounds\]](https://www.benchchem.com/product/b1220888#thermodynamic-properties-of-boron-dihydride-compounds)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com